N-(3-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative with a complex heterocyclic structure. Sulfonamides are a group of compounds known for their antibacterial properties . The presence of the pyrrolo[3,2,1-ij]quinoline moiety suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolo[3,2,1-ij]quinoline core, a common structure in many biologically active compounds . The 3-methoxyphenyl group and the sulfonamide group would be attached to this core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, its solubility would depend on the pH of the solution, as both the sulfonamide group and the quinoline nitrogen can accept or donate protons .Scientific Research Applications
Diuretic and Hypertension Treatment
N-(3-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide and its derivatives show promise in the treatment of hypertension due to their strong diuretic properties. Shishkina et al. (2018) studied polymorphic modifications of a related compound, highlighting its potential as a new hypertension remedy (Shishkina et al., 2018).
Antitubercular Activity
Compounds within this family, including derivatives of this compound, have been explored for their antitubercular activity. Ukrainets et al. (2007) synthesized a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides and studied their effects on tuberculosis (Ukrainets et al., 2007).
Antibacterial Properties
There is also evidence of antibacterial properties in this class of compounds. Ishikawa et al. (1990) synthesized a series of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids with notable efficacy against gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
Fungicidal Activity
The synthesis of pyrrolo[3,2,1-ij]quinolin-4-ones, including compounds similar to this compound, has been associated with potential fungicidal activity. Kappe and Kappe (2009) report the synthesis of these compounds starting from 6-hydroxy-1,2-dihydro-4-pyrrolo[3,2,1-ij]quinolin-4-ones (Kappe & Kappe, 2009).
Cancer Research
Recent studies indicate potential applications in cancer research. Juan Ma and Guo-Hua Gong (2022) synthesized a series of novel quinoline sulfonamide derivatives, including compounds similar to this compound, demonstrating inhibitory effects on tumor cell lines (Ma & Gong, 2022).
Asthma Treatment
Compounds in the pyrrolo[3,2,1-ij]quinoline class have been studied for their potential in treating asthma, due to their antagonism against histamine, platelet activating factor (PAF), and leukotrienes. Paris et al. (1995) synthesized and evaluated a series of these derivatives for their therapeutic application in asthma (Paris et al., 1995).
Future Directions
The study of new sulfonamide derivatives with complex heterocyclic structures is a promising area of research, given the wide range of biological activities of these compounds . This particular compound, with its pyrrolo[3,2,1-ij]quinoline core, could be of interest for the development of new drugs .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-15-4-2-3-14(11-15)19-25(22,23)16-9-12-5-6-17(21)20-8-7-13(10-16)18(12)20/h2-4,9-11,19H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFGNDCLMIUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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